(5Z)-5-[[3-(1,3-benzoxazol-2-ylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[[3-(1,3-benzoxazol-2-ylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that features a benzoxazole moiety linked to a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[3-(1,3-benzoxazol-2-ylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 1,3-benzoxazole-2-amine with a suitable aldehyde, followed by cyclization with a thioamide. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[[3-(1,3-benzoxazol-2-ylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoxazole moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding thiazolidine derivatives.
Scientific Research Applications
(5Z)-5-[[3-(1,3-benzoxazol-2-ylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antidiabetic and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Compounds like 5-amino-2-(1,3-benzoxazol-2-yl)phenol.
Thiazolidinone derivatives: Compounds featuring the thiazolidinone ring, such as 2,4-thiazolidinedione.
Uniqueness
What sets (5Z)-5-[[3-(1,3-benzoxazol-2-ylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one apart is its dual functionality, combining the properties of both benzoxazole and thiazolidinone moieties. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity.
Properties
Molecular Formula |
C17H11N3O2S2 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(5Z)-5-[[3-(1,3-benzoxazol-2-ylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11N3O2S2/c21-15-14(24-17(23)20-15)9-10-4-3-5-11(8-10)18-16-19-12-6-1-2-7-13(12)22-16/h1-9H,(H,18,19)(H,20,21,23)/b14-9- |
InChI Key |
YZCUHUFKVFKRAR-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)NC3=CC=CC(=C3)/C=C\4/C(=O)NC(=S)S4 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NC3=CC=CC(=C3)C=C4C(=O)NC(=S)S4 |
Origin of Product |
United States |
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